Nap-maltosylamine
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Overview
Description
Nap-maltosylamine is a compound that has recently gained attention in the scientific community due to its potential applications in various fields. This compound is a derivative of naproxen, a non-steroidal anti-inflammatory drug (NSAID), and maltose, a disaccharide. The synthesis of nap-maltosylamine involves the reaction of naproxen with maltose in the presence of a catalyst.
Mechanism of Action
The mechanism of action of nap-maltosylamine is similar to that of naproxen. Naproxen works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response, and their production is increased in inflammatory diseases. By inhibiting COX enzymes, nap-maltosylamine reduces the production of prostaglandins, thereby reducing inflammation.
Biochemical and Physiological Effects:
Nap-maltosylamine has been shown to have anti-inflammatory and analgesic effects in animal models. In addition, nap-maltosylamine has been shown to have a lower toxicity profile than naproxen, making it a potentially safer alternative for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One advantage of nap-maltosylamine is its potential as a prodrug for targeted drug delivery. In addition, nap-maltosylamine has a lower toxicity profile than naproxen, making it a potentially safer alternative for the treatment of inflammatory diseases. However, one limitation of nap-maltosylamine is its relatively low solubility in water, which can make it difficult to work with in some lab experiments.
Future Directions
There are several future directions for research on nap-maltosylamine. One area of research is the development of new synthesis methods for nap-maltosylamine that are more efficient and scalable. Another area of research is the study of the pharmacokinetics and pharmacodynamics of nap-maltosylamine in humans. Finally, there is potential for the development of new drugs based on the structure of nap-maltosylamine that could have improved efficacy and safety profiles.
Synthesis Methods
The synthesis of nap-maltosylamine involves the reaction of naproxen with maltose in the presence of a catalyst. The reaction is carried out in a solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The catalyst used in the reaction is typically N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction yields nap-maltosylamine as the final product.
Scientific Research Applications
Nap-maltosylamine has been studied for its potential applications in various fields. In the field of drug delivery, nap-maltosylamine has been used as a prodrug of naproxen, which allows for targeted drug delivery to specific tissues. In addition, nap-maltosylamine has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and osteoarthritis.
properties
CAS RN |
107376-17-0 |
---|---|
Molecular Formula |
C18H25N5O12 |
Molecular Weight |
503.4 g/mol |
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R)-6-(4-azido-2-nitroanilino)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C18H25N5O12/c19-22-21-6-1-2-7(8(3-6)23(31)32)20-17-14(29)13(28)16(10(5-25)33-17)35-18-15(30)12(27)11(26)9(4-24)34-18/h1-3,9-18,20,24-30H,4-5H2/t9-,10-,11-,12+,13-,14-,15-,16-,17?,18-/m1/s1 |
InChI Key |
SLXXXIICFNMMNF-MRRBZYCWSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1N=[N+]=[N-])[N+](=O)[O-])NC2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O |
SMILES |
C1=CC(=C(C=C1N=[N+]=[N-])[N+](=O)[O-])NC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O |
Canonical SMILES |
C1=CC(=C(C=C1N=[N+]=[N-])[N+](=O)[O-])NC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O |
synonyms |
N-(4-azido-2-nitrophenyl)maltosylamine NAP-maltosylamine |
Origin of Product |
United States |
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